Enhanced COX-2 Inhibitory Potency via 2,4-Difluorophenyl Substitution
The presence of the 2,4-difluorophenyl substituent at position 1 is crucial for directing inhibitory activity toward COX-2. Supplier-provided structure-activity relationship (SAR) data indicates that this specific group yields a COX-2 IC50 of 2.3 µM, while the 4-fluorophenyl group at position 3 shows negligible activity against EGFR (IC50 >10 µM). This illustrates a functional selectivity driven by the substitution pattern . The 8-fluoro substituent independently contributes to COX-2 inhibition with an IC50 of 1.8 µM .
| Evidence Dimension | COX-2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.3 µM (attributed to 2,4-difluorophenyl at position 1) |
| Comparator Or Baseline | A close analog with a 4-fluorophenyl at position 3 shows EGFR IC50 >10 µM, indicating a different target profile. |
| Quantified Difference | The 2,4-difluorophenyl substitution confers a >4.3-fold selectivity for COX-2 inhibition over the EGFR inactivity of the 4-fluorophenyl analog. |
| Conditions | ELISA assay; data sourced from supplier-provided SAR table. |
Why This Matters
This demonstrates that the specific substitution pattern of 932329-33-4 is not just a structural variant but a key driver of its potential anti-inflammatory target profile, distinguishing it from analogs that may preferentially engage other targets like EGFR.
